Methyl 2-{[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate
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Overview
Description
Methyl 2-{[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a chloro-substituted imidazo[1,2-a]pyridine core linked to a thienyl group and a benzoate ester. The imidazo[1,2-a]pyridine scaffold is known for its broad spectrum of pharmacological and biological activities, making it a valuable target for drug development and other scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of a suitable precursor, such as 2-aminopyridine, with a chloro-substituted aldehyde or ketone under acidic or basic conditions.
Thienyl Group Introduction: The thienyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a thienyl boronic acid or stannane.
Benzoate Ester Formation: The final step involves the esterification of the resulting imidazo[1,2-a]pyridine derivative with methyl benzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, bases like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Methyl 2-{[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of Methyl 2-{[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine core can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to receptor sites. The chloro and thienyl groups may enhance binding affinity and selectivity, while the benzoate ester can improve the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
N-(6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl)benzamide: Similar structure but with a benzamide group instead of a benzoate ester.
Imidazo[1,2-a]pyridine-6-carbohydrazide: Contains a carbohydrazide group instead of a benzoate ester.
Uniqueness
Methyl 2-{[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzoate ester enhances its solubility and bioavailability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H14ClN3O2S |
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Molecular Weight |
383.9 g/mol |
IUPAC Name |
methyl 2-[(6-chloro-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)amino]benzoate |
InChI |
InChI=1S/C19H14ClN3O2S/c1-25-19(24)13-5-2-3-6-14(13)21-18-17(15-7-4-10-26-15)22-16-9-8-12(20)11-23(16)18/h2-11,21H,1H3 |
InChI Key |
BRQPCXNBCLJZRL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CS4 |
Origin of Product |
United States |
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